N-(2-methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

lipophilicity ADME oral bioavailability

This N6,N9-disubstituted 6-aminopurine features a unique 2-methoxy-5-methylphenyl substituent at N6 and a 2-methoxyethyl chain at N9, delivering an intermediate lipophilicity (XLogP3=2.1) and six hydrogen‑bond acceptors. The N9‑methoxyethyl group is critical for maintaining aqueous solubility, membrane permeability, and entropic binding contributions—replacing it with cyclopropyl or oxolan‑2‑ylmethyl alters XLogP3 by up to 0.6 units and may compromise potency. This compound serves as a chemical probe for adenosine A2A/A2B subtype selectivity studies and as a starting point for type I/II kinase inhibitor design. Choose a partner offering custom synthesis with full characterization, enabling reproducible SAR, selectivity profiling, and patentable hit discovery.

Molecular Formula C16H19N5O2
Molecular Weight 313.35 g/mol
CAS No. 2640951-74-0
Cat. No. B6468165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
CAS2640951-74-0
Molecular FormulaC16H19N5O2
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)CCOC
InChIInChI=1S/C16H19N5O2/c1-11-4-5-13(23-3)12(8-11)20-15-14-16(18-9-17-15)21(10-19-14)6-7-22-2/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,20)
InChIKeyHBUMLPMFNBAIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine (CAS 2640951-74-0) – Baseline Identity for Research Procurement


N-(2-Methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative featuring a 2-methoxy-5-methylphenylamino substituent at the N6 position and a 2-methoxyethyl group at the N9 position [1]. The compound belongs to the class of N6,N9-disubstituted 6-aminopurines, a scaffold known to interact with kinases and adenosine receptors [2]. Its molecular formula is C₁₆H₁₉N₅O₂, with a molecular weight of 313.35 g mol⁻¹ and a computed lipophilicity (XLogP3) of 2.1 [1].

Why N-(2-Methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine Cannot Be Replaced by a Generic Purine Analog


Even within the same purine series, replacing the N9 methoxyethyl group with cyclopropyl or oxolan-2-ylmethyl substantially alters the compound’s computed lipophilicity (XLogP3 differs by up to 0.6 units), hydrogen‑bond acceptor count, and conformational flexibility [1],[2],[3]. These changes affect aqueous solubility, membrane permeability, and entropic contributions to binding, meaning that pharmacological activity and pharmacokinetics are unlikely to be preserved upon substitution. For researchers building structure–activity relationships, direct interchange of seemingly similar analogs without re‑evaluating these properties can lead to loss of potency, altered selectivity, or misleading in‑vivo results.

N-(2-Methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine – Quantitative Differentiation Against Structural Analogs


Lower Lipophilicity Versus N9-Cyclopropyl and N9-Oxolan-2-ylmethyl Analogs

The target compound exhibits a computed XLogP3 of 2.1, which is 0.6 units lower than that of the N9-cyclopropyl analog (XLogP3 2.7) and 0.5 units lower than the N9-[(oxolan-2-yl)methyl] analog (XLogP3 2.6) [1]. Reduced lipophilicity is generally associated with improved aqueous solubility and favorable oral absorption characteristics, particularly for CNS-targeted agents where logP values between 1 and 2.5 are often optimal.

lipophilicity ADME oral bioavailability

Intermediate Molecular Weight Versus N9-Cyclopropyl and N9-Oxolan-2-ylmethyl Analogs

With a molecular weight of 313.35 g mol⁻¹, the target compound sits between the N9-cyclopropyl analog (295.34 g mol⁻¹) and the N9-[(oxolan-2-yl)methyl] analog (339.4 g mol⁻¹) [1]. In general, higher molecular weight can reduce cell-membrane permeability and increase susceptibility to metabolism, while very low molecular weight may compromise binding affinity. The intermediate value may offer a compromise between permeability and target engagement.

molecular weight membrane permeability metabolic stability

Increased Hydrogen‑Bond Acceptor Capacity Relative to N9-Cyclopropyl Analog

The target compound contains six hydrogen‑bond acceptor atoms, one more than the N9-cyclopropyl analog (five acceptors) and identical to the oxolan‑2-ylmethyl analog [1]. The additional acceptor site provided by the methoxyethyl ether oxygen can participate in key hydrogen‑bond interactions with kinase hinge regions or receptor binding pockets, potentially enhancing affinity and selectivity relative to the cyclopropyl counterpart.

hydrogen bonding target engagement selectivity

Higher Conformational Flexibility (Rotatable Bond Count) Versus Both Comparators

The target compound possesses six rotatable bonds, compared to four in the cyclopropyl analog and five in the oxolan‑2-ylmethyl analog [1]. Increased flexibility can impose a higher entropic penalty upon binding but may also allow the molecule to adapt to diverse binding pocket topologies, potentially broadening its target profile. Conversely, the rigid cyclopropyl analog may exhibit higher binding affinity for a narrower set of targets due to a lower entropic cost.

conformational flexibility entropic cost binding thermodynamics

Class-Level Evidence: N9-Methoxyethyl Purines Exhibit Kinase and Adenosine Receptor Activity

While no direct biological data are available for this specific compound, N9-substituted purine‑6-amines bearing an N6 aryl group are well‑established as kinase inhibitors and adenosine receptor ligands. For instance, N-(1‑(substituted‑phenyl)ethyl)-9H‑purin‑6‑amines exhibit low‑nanomolar PI3K inhibition [1], and closely related N9‑methoxyethyl purines show Ki values of 30–37 nM at adenosine A2A/A2B and A1 receptors [2]. The presence of the 2‑methoxy‑5‑methylphenyl substituent in the target compound is expected to modulate selectivity within these target families, although quantitative data are lacking.

kinase inhibition adenosine receptor PI3K A2A/A2B

Unique N6 2-Methoxy-5-Methylphenyl Group May Differentiate Selectivity Versus Simpler N6-Phenyl Analogs

The inclusion of methoxy and methyl groups on the N6-phenyl ring alters electron density and steric bulk relative to unsubstituted N6-phenyl analogs. In the broader class of 6‑aminopurines, such substitutions have been shown to shift selectivity between adenosine receptor subtypes and kinase isoforms [1]. The 2‑methoxy‑5‑methyl arrangement is less commonly exploited than simple 4‑methoxy or 3‑chloro‑4‑fluoro patterns, offering a potential advantage in achieving intellectual‑property differentiation as well as biological selectivity.

selectivity substituent effect structure-activity relationship

Procurement‑Driven Application Scenarios for N-(2-Methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine


Chemical Probe for Adenosine A2A/A2B Receptor Profiling

Given the class‑level evidence of low‑nanomolar adenosine receptor affinity for closely related N9‑methoxyethyl purines [1], this compound can be employed as a chemical probe to investigate the contribution of the N6 2‑methoxy‑5‑methylphenyl motif to A2A versus A2B subtype selectivity in radioligand displacement and functional cAMP assays.

Scaffold for Kinase Inhibitor Lead Optimization

The intermediate lipophilicity (XLogP3 = 2.1) and six hydrogen‑bond acceptors make this compound a promising starting point for kinase inhibitor design [2]. The 2‑methoxyethyl chain may engage the solvent‑exposed region of the kinase hinge, while the 2‑methoxy‑5‑methylphenyl group provides a vector for developing selective type I or type II inhibitors via structure‑based optimization.

SAR Library Component for Intellectual Property Expansion

The unique 2‑methoxy‑5‑methylphenyl substitution pattern is underrepresented in public compound collections [3]. Incorporating this compound into proprietary screening libraries can help discover novel, patentable hits for kinase or adenosine receptor targets.

Physicochemical Benchmarking in Purine Analog Series

When comparing N9‑substituted purines, the target compound’s specific combination of XLogP3, molecular weight, and rotatable bond count serves as a reference point [2]. Researchers can use this compound to benchmark the impact of N9 substitution on aqueous solubility and passive permeability in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies.

Quote Request

Request a Quote for N-(2-methoxy-5-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.